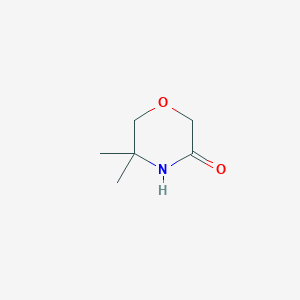
5,5-Dimethylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethylmorpholin-3-one is a chemical compound with the CAS Number: 127958-62-7 and a molecular weight of 129.16 . It is a solid at room temperature .
Physical And Chemical Properties Analysis
5,5-Dimethylmorpholin-3-one is a solid at room temperature . The storage temperature is recommended to be dry and at room temperature .
Aplicaciones Científicas De Investigación
Pharmacological Applications
One notable application of a compound related to 5,5-Dimethylmorpholin-3-one is as a neurokinin-1 receptor antagonist, which has been tested for clinical efficacy in conditions such as emesis and depression. The construction of the solubilizing group in this compound highlights its potential for both intravenous and oral administration, indicating its versatility in drug formulation and delivery (Harrison et al., 2001).
Chemical Structure and Properties
Research has been conducted on the molecular structure, vibrational analysis, and thermodynamic properties of a compound closely related to 5,5-Dimethylmorpholin-3-one. This study utilized various quantum chemical calculations to explore the compound's NMR chemical shifts, vibrational frequency values, and molecular electrostatic potential, providing valuable insights into its reactivity and potential applications (Medetalibeyoğlu et al., 2019).
Synthesis and Structural Analysis
Another significant application involves the synthesis and crystal structure analysis of derivatives, showcasing methods to achieve specific morpholine configurations. These studies not only present methods for synthesizing morpholine derivatives but also provide insights into their crystal structures, which are crucial for understanding their chemical behavior and potential uses (Mawad et al., 2010; Mawad et al., 2010).
Antagonistic Properties
Research into the GABAB receptor antagonistic properties of derivatives has also been highlighted, with studies investigating the pharmacological potential of these compounds. Such research is fundamental for developing new drugs targeting specific receptors in the brain, potentially leading to treatments for neurological conditions (Frydenvang et al., 1997).
Enzyme Inhibitory Properties
A study on the synthesis, design, and assessment of novel morpholine-derived Mannich bases highlights their multifunctional role as potential enzyme inhibitors. This research underscores the versatility of morpholine derivatives in inhibiting various enzymes, which could lead to the development of new therapeutic agents (Boy et al., 2020).
Safety and Hazards
The safety information for 5,5-Dimethylmorpholin-3-one includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
Mecanismo De Acción
Target of Action
It has been suggested that similar compounds may have potential anticonvulsant activity and could block sodium channels .
Mode of Action
It’s suggested that similar compounds could potentially inhibit sodium channels . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons, and their blockade can lead to a decrease in neuronal excitability, which could explain potential anticonvulsant activity.
Propiedades
IUPAC Name |
5,5-dimethylmorpholin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4-9-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKITYNQJPXUST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethylmorpholin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

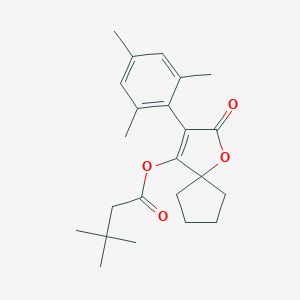
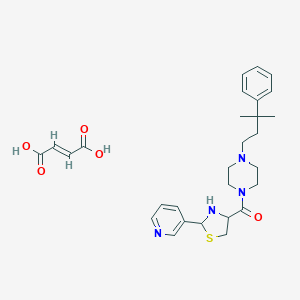
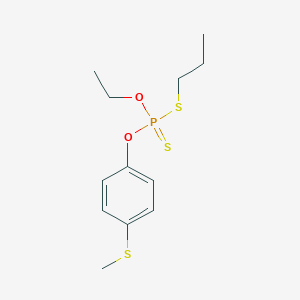
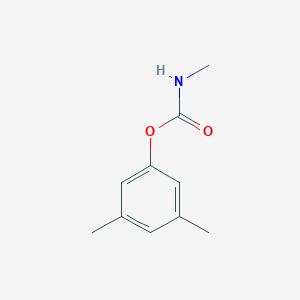
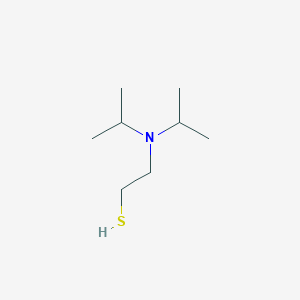
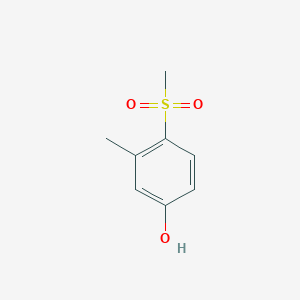
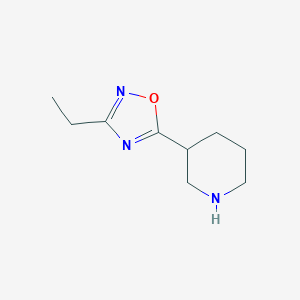
![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)

![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)
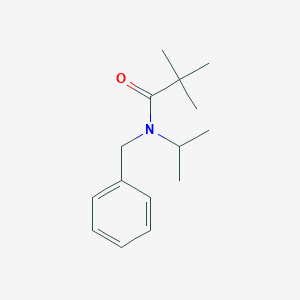
![3-Oxa-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B166761.png)